N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Description

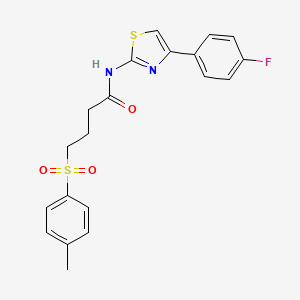

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group at the 4-position and a 4-tosylbutanamide moiety at the 2-position.

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-14-4-10-17(11-5-14)28(25,26)12-2-3-19(24)23-20-22-18(13-27-20)15-6-8-16(21)9-7-15/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKMVJXEIATDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(4-(4-Fluorophenyl)Thiazol-2-yl)-4-Tosylbutanamide

Thiazole Ring Formation

The synthesis begins with the preparation of the 4-(4-fluorophenyl)thiazol-2-amine intermediate. This is achieved via the Hantzsch thiazole synthesis , involving:

- Bromination : 4’-Fluoroacetophenone is treated with bromine in diethyl ether to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one.

- Cyclization : The brominated product reacts with thiourea in ethanol under reflux, forming 4-(4-fluorophenyl)thiazol-2-amine.

Reaction Conditions :

- Temperature: 80°C for bromination; 70°C for cyclization.

- Catalysts: Iodine or Lewis acids (e.g., ZnCl₂) improve yield.

Table 1: Optimization of Thiazole Intermediate Synthesis

| Step | Reagents | Yield (%) | Key Parameters |

|---|---|---|---|

| Bromination | Br₂, Et₂O | 78–85 | 2 h, RT |

| Cyclization | Thiourea, EtOH, Δ | 65–70 | 5 h, 70°C |

Tosylbutanamide Side Chain Introduction

The 4-tosylbutanamide moiety is introduced via a nucleophilic acyl substitution reaction:

- Activation : 4-Tosylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

- Coupling : The acid chloride reacts with 4-(4-fluorophenyl)thiazol-2-amine in the presence of triethylamine (Et₃N) as a base.

Critical Parameters :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–25°C to prevent side reactions.

Table 2: Coupling Reaction Optimization

| Acid Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|

| Tosylbutanoyl | Et₃N | DCM | 72 |

| Tosylbutanoyl | Pyridine | THF | 68 |

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. Key modifications include:

Mechanistic Insights and Side Reactions

Competing Pathways

Comparative Analysis of Synthetic Approaches

Table 3: Yield and Efficiency Across Methods

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical Hantzsch | 45–55 | 95 | 120 |

| Flow Chemistry | 65–70 | 98 | 90 |

| Microwave-Assisted | 75 | 97 | 110 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new thiazole derivatives with different substituents.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s thiazole core distinguishes it from triazole derivatives (e.g., compounds [7–9] in ), which exhibit 1,2,4-triazole-thione scaffolds. Thiazoles are sulfur- and nitrogen-containing heterocycles known for metabolic stability and diverse pharmacological applications, whereas triazoles offer enhanced hydrogen-bonding capabilities due to additional nitrogen atoms .

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

†Approximate range derived from substituents (X = H, Cl, Br).

Spectroscopic and Electronic Properties

- IR Spectroscopy: The target’s tosyl group would exhibit strong ν(S=O) bands near 1350–1150 cm⁻¹, while its amide group shows ν(C=O) ~1660 cm⁻¹. Triazole-thiones [7–9] lack C=O bands (absent at 1663–1682 cm⁻¹) but display ν(C=S) at 1247–1255 cm⁻¹, confirming tautomeric forms . The cyano group in ’s compound would show a sharp ν(C≡N) peak near 2200 cm⁻¹ .

NMR and MS :

- Fluorine and chlorine substituents in all compounds produce distinct ¹⁹F/³⁵Cl NMR shifts and isotopic patterns in MS spectra.

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article will explore the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

The compound features a thiazole ring, a tosyl group, and a fluorophenyl moiety. Its unique substitution pattern contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

1. Antimicrobial Activity

Research indicates that N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide exhibits significant antimicrobial properties against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, disrupting cell membrane integrity .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects, particularly against breast cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HCT-116 (Colon) | 15 | Inhibition of VEGFR-2 |

| PC-3 (Prostate) | 20 | Disruption of cell cycle regulation |

The biological activity of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide can be attributed to its interaction with specific molecular targets:

- Antimicrobial : Inhibits lipid biosynthesis in bacteria, leading to compromised cell membranes.

- Anticancer : Induces apoptosis through modulation of signaling pathways, including those involving VEGFR-2, which is crucial for tumor growth and metastasis .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of thiazole derivatives, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide was found to be effective against a range of pathogens. The study utilized broth microdilution methods to determine MIC values, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study employed MTT assays to evaluate cytotoxicity against various cancer cell lines, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.